![molecular formula C11H6BrN3O2S B12631747 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole CAS No. 944581-12-8](/img/structure/B12631747.png)
2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole
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Overview
Description
2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1,3-thiazole with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the imidazo[2,1-B]thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Various bases and solvents can be employed to facilitate cyclization reactions.
Major Products Formed:
Reduction of Nitro Group: 2-Amino-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole.
Substitution of Bromine: 2-Substituted-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole.
- Mechanism of Action : The compound exhibits antiproliferative activity against various cancer cell lines. For instance, a study evaluated its effects on human cervix carcinoma (HeLa) and murine leukemia (L1210) cells, reporting IC50 values in the submicromolar range, indicating potent cytotoxicity .
- Case Studies : In vitro studies demonstrated that derivatives of imidazo[2,1-b]thiazole could inhibit cell growth in pancreatic ductal adenocarcinoma cells (SUIT-2, Capan-1, Panc-1), showing promising results for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against a variety of pathogens.
- Antibacterial Activity : It was found to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus epidermidis and showed enhanced activity compared to standard antibiotics .
- Antifungal Activity : In addition to antibacterial properties, some studies have indicated antifungal activity with minimum inhibitory concentrations (MIC) ranging from 7.8 to 5.8 μg/mL for certain derivatives .
Microorganism | Activity | MIC (µg/mL) | Reference |
---|---|---|---|
Staphylococcus epidermidis | Good to Moderate | Varies | |
Fungal strains | Moderate | 7.8 - 5.8 |
Antitubercular Activity
Another critical application of this compound is in the treatment of tuberculosis.
- In Vitro Studies : Research has shown that this compound exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Rv. One derivative was reported to have an MIC of 6.25 mg/mL, indicating its potential as a therapeutic agent against tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[2,1-b]thiazole derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways . The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-Bromo-1,3-thiazole: Shares the thiazole ring but lacks the imidazole and nitro-phenyl groups.
3-Nitrobenzaldehyde: Contains the nitro-phenyl group but lacks the imidazole and thiazole rings.
2-Amino-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole: A derivative formed by the reduction of the nitro group.
Uniqueness: 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole is unique due to its combination of imidazole and thiazole rings with a nitro-phenyl substituent. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
Biological Activity
2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-b]thiazole is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a bromine atom and a nitro group, contribute to its reactivity and potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₆BrN₃O₂S, with a molar mass of approximately 324.15 g/mol. The compound's structure includes an imidazo[2,1-b]thiazole ring system known for diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been identified as a lead structure for developing new antimicrobial agents. The presence of the nitro group enhances its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.
Anticancer Activity
The compound has shown promise as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The structure-activity relationship (SAR) analysis suggests that the specific arrangement of substituents on the imidazo-thiazole framework is crucial for its anticancer efficacy.
Study 1: Anticancer Efficacy
In a study evaluating the cytotoxicity of various imidazo[2,1-b]thiazole derivatives, this compound was found to have an IC50 value significantly lower than standard chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines. This indicates its potential as a more effective treatment option in certain cancer therapies .
Molecular dynamics simulations have shown that the compound interacts with key proteins involved in cancer cell survival through hydrophobic contacts and limited hydrogen bonding. This interaction profile suggests a novel mechanism of action that could be exploited in drug design .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several factors:
- Electron-Withdrawing Groups : The presence of the nitro group enhances electron deficiency, increasing reactivity towards biological targets.
- Bromine Substitution : The bromine atom contributes to the compound's overall lipophilicity and may facilitate membrane penetration.
Compound Name | CAS Number | Key Features |
---|---|---|
2-Bromo-6-(4-nitrophenyl)-imidazo[2,1-b]thiazole | 944581-13-9 | Contains a different nitrophenyl substituent |
2-Bromo-6-(3-fluorophenyl)-imidazo[2,1-b]thiazole | 45158654 | Fluorine substitution instead of nitro |
2-Bromo-6-(3-methoxyphenyl)-imidazo[2,1-b]thiazole | 45158657 | Contains a methoxy group which may alter solubility |
Properties
CAS No. |
944581-12-8 |
---|---|
Molecular Formula |
C11H6BrN3O2S |
Molecular Weight |
324.16 g/mol |
IUPAC Name |
2-bromo-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H6BrN3O2S/c12-10-6-14-5-9(13-11(14)18-10)7-2-1-3-8(4-7)15(16)17/h1-6H |
InChI Key |
UYTNZUXJGMAMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(SC3=N2)Br |
Origin of Product |
United States |
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